molecular formula C20H21NO2 B5667896 N-(4-methoxybenzyl)(4-methoxy-1-naphthyl)methanamine

N-(4-methoxybenzyl)(4-methoxy-1-naphthyl)methanamine

Cat. No.: B5667896
M. Wt: 307.4 g/mol
InChI Key: DLJJKIZNSKJNOR-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)(4-methoxy-1-naphthyl)methanamine (CAS: 1222781-70-5), also known as ML133 hydrochloride, is a secondary amine featuring a 4-methoxybenzyl group and a 4-methoxy-1-naphthylmethyl substituent.

Properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]-1-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-22-17-10-7-15(8-11-17)13-21-14-16-9-12-20(23-2)19-6-4-3-5-18(16)19/h3-12,21H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJJKIZNSKJNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)(4-methoxy-1-naphthyl)methanamine typically involves the reaction of 4-methoxybenzylamine with 4-methoxy-1-naphthaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the consistent quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)(4-methoxy-1-naphthyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce secondary amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-(4-methoxybenzyl)(4-methoxy-1-naphthyl)methanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)(4-methoxy-1-naphthyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxybenzyl Groups

Table 1: Structural and Functional Comparisons
Compound Name Structural Features Biological Activity Synthesis Method Key References
N-(4-Methoxybenzyl)(4-methoxy-1-naphthyl)methanamine (ML133 HCl) 4-Methoxybenzyl + 4-methoxy-1-naphthylmethyl Kir2 potassium channel inhibitor Reductive amination + HCl salt
Bis(4-methoxybenzyl)amine Two 4-methoxybenzyl groups Intermediate for drug synthesis Nucleophilic substitution
N-(4-Methoxybenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine 4-Methoxybenzyl + 5-nitrothiophen-2-yl + pyridinylmethyl REV-ERBα modulator (circadian rhythm) Reductive amination
1-(4-Chlorophenoxy)-3-[(3,4-dichlorobenzyl)(4-methoxybenzyl)amino]propan-2-ol 4-Methoxybenzyl + 3,4-dichlorobenzyl + chlorophenoxy AMPK activator (metabolic regulation) Epoxide ring-opening reaction

Key Observations :

  • Substituent Diversity : While ML133 HCl incorporates a naphthyl group, analogues like bis(4-methoxybenzyl)amine prioritize symmetry, and compound 35 () introduces halogenated aryl groups for enhanced metabolic stability .
  • Biological Targets : ML133 HCl targets ion channels, whereas pyridinylmethyl-containing analogues () modulate nuclear receptors like REV-ERBα, highlighting substituent-dependent selectivity .

Analogues with Naphthyl Groups

Table 2: Naphthyl-Containing Analogues
Compound Name Structural Features Biological Activity Synthesis Method Key References
N-Methyl-N-(1-naphthyl)methanamine Naphthyl + methyl Antifungal agent Reductive amination
N-(1-Naphthylmethyl)-2-(4-methoxyphenyl)ethanamine Naphthylmethyl + 4-methoxyphenylethyl Not specified (structural study) Amide coupling

Key Observations :

  • Methoxy vs. Methyl Substitutions: ML133 HCl’s 4-methoxy group enhances solubility compared to the non-polar methyl group in N-methyl-N-(1-naphthyl)methanamine .
  • Pharmacological Relevance : ML133 HCl’s ion channel inhibition contrasts with the antifungal activity of simpler naphthyl derivatives, underscoring the role of methoxybenzyl in target specificity .

Physicochemical and Spectral Comparisons

Table 3: Spectral and Physical Properties
Compound Name LCMS (m/z [M+H]⁺) ¹H NMR (Key Peaks) Melting Point/Form
ML133 HCl 313.82 δ 7.3–8.5 (naphthyl), 3.74 (OCH₃) Hydrochloride salt
Bis(4-methoxybenzyl)amine 270.30 δ 6.8–7.2 (aromatic), 3.72 (OCH₃) Liquid at RT
N-(4-Methoxybenzyl)-2-oxoindoline-5-carboxamide 398.16 δ 7.7–8.2 (indole), 3.79 (OCH₃) 158–159°C (solid)

Key Observations :

  • Salt Formation : ML133 HCl’s hydrochloride salt improves crystallinity, unlike neutral analogues like bis(4-methoxybenzyl)amine .
  • Aromatic Signatures : ML133 HCl’s ¹H NMR shows distinct naphthyl protons, absent in benzyl or indole-containing derivatives .

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) for high purity .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:
Multi-technique validation is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), naphthyl aromatic protons (δ 7.0–8.5 ppm), and benzyl CH₂ (δ 3.5–4.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in naphthyl and benzyl regions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

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